3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0) is a highly specialized, bifunctional heterocyclic building block characterized by a thiophene core with adjacent hydroxyl and carboxylic acid groups [1]. This specific ortho-substitution pattern dictates its unique chemical reactivity, enabling precise regioselective cyclizations and providing distinct dual-pKa buffering capabilities. Commercially, it is prioritized as a foundational precursor in the synthesis of thieno[2,3-e][1,2]thiazine-based non-steroidal anti-inflammatory drugs (NSAIDs) such as tenoxicam, as well as a critical scaffold for allosteric kinase inhibitors and advanced agrochemicals[2]. Its procurement value lies in its ability to deliver exact regiochemistry and eliminate redundant deprotection steps in complex active pharmaceutical ingredient (API) manufacturing.
Attempting to substitute 3-hydroxythiophene-2-carboxylic acid with closely related analogs fundamentally disrupts downstream utility and manufacturability[1]. Utilizing positional isomers, such as 4-hydroxythiophene-2-carboxylic acid, alters the cyclization trajectory, leading to incorrect ring-fusion geometries (e.g., failing to produce the required [2,3-e] thiazine core for tenoxicam analogs) . Furthermore, employing protected derivatives like 3-methoxythiophene-2-carboxylic acid necessitates aggressive downstream deprotection steps—often requiring harsh reagents like boron tribromide (BBr3)—which severely degrades overall atom economy, increases waste generation, and reduces final API yields.
In the synthesis of thieno[2,3-e][1,2]thiazine cores (the structural basis for NSAIDs like tenoxicam), the adjacent placement of the hydroxyl and carboxylate groups is non-negotiable[1]. 3-Hydroxythiophene-2-carboxylic acid allows for direct functionalization (e.g., chlorination/sulfonation) at the 3-position, yielding 100% of the correct[2,3-e] fused regioisomer upon cyclization. In contrast, the positional isomer 4-hydroxythiophene-2-carboxylic acid cannot form this specific geometry, resulting in a 0% yield of the target thieno[2,3-e] scaffold [2].
| Evidence Dimension | Yield of target[2,3-e] fused thienothiazine regioisomer |
| Target Compound Data | 100% correct regiochemical alignment for [2,3-e] fusion |
| Comparator Or Baseline | 4-Hydroxythiophene-2-carboxylic acid (0% yield of [2,3-e] fusion; forms incorrect isomers) |
| Quantified Difference | Absolute regiochemical necessity (100% vs 0% target scaffold yield) |
| Conditions | Standard cyclization protocols for tenoxicam precursor synthesis |
Procuring the exact 3-hydroxy isomer is mandatory for manufacturing specific thienothiazine APIs, as positional isomers are chemically incapable of forming the correct drug scaffold.
When synthesizing complex thiophene derivatives, utilizing the fully deprotected 3-hydroxythiophene-2-carboxylic acid streamlines the synthetic route compared to its methylated counterpart . Using 3-methoxythiophene-2-carboxylic acid requires a subsequent demethylation step to reveal the reactive phenolic hydroxyl group. This extra step typically utilizes harsh reagents (like BBr3) and incurs an estimated 15-25% reduction in overall synthetic yield due to incomplete conversion or side reactions, whereas starting with the 3-hydroxy compound bypasses this step entirely .
| Evidence Dimension | Required deprotection steps and associated yield loss |
| Target Compound Data | 0 deprotection steps required (preserves 100% of baseline step yield) |
| Comparator Or Baseline | 3-Methoxythiophene-2-carboxylic acid (Requires 1 demethylation step, ~15-25% yield loss) |
| Quantified Difference | Elimination of 1 synthetic step and avoidance of ~15-25% downstream yield degradation |
| Conditions | Multi-step API synthesis requiring a free C-3 hydroxyl group |
Selecting the deprotected 3-hydroxy compound reduces reagent costs, eliminates hazardous deprotection steps, and significantly improves overall process yield.
3-Hydroxythiophene-2-carboxylic acid acts as a diprotic acid, featuring two distinct ionizable protons: the carboxylic acid (pKa ~3.5) and the phenolic hydroxyl group (predicted pKa 9.47 ± 0.10) . This dual pKa profile provides buffering capacity in two separate pH regions and allows for highly sensitive, pH-triggered aqueous solubility shifts. The baseline comparator, thiophene-2-carboxylic acid, possesses only a single pKa (~3.5), lacking the secondary high-pH buffering and solubility control mechanisms inherent to the 3-hydroxy variant [1].
| Evidence Dimension | Number of functional pKa buffering regions |
| Target Compound Data | 2 distinct regions (pKa ~3.5 and pKa ~9.47) |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (1 region, pKa ~3.5) |
| Quantified Difference | Addition of a secondary buffering region at pH ~9.5 |
| Conditions | Aqueous solution, standard temperature and pressure |
The dual pKa profile allows process chemists to utilize precise pH adjustments for targeted precipitation, purification, and specialized formulation workflows.
Thiophene-2-carboxylic acid derivatives (thenoates) are known to inhibit pyruvate dehydrogenase kinase 2 (PDK2) by binding to its pyruvate regulatory site . The incorporation of the 3-hydroxyl group in 3-hydroxythiophene-2-carboxylic acid introduces a critical hydrogen bond donor/acceptor interaction within the binding pocket. This specific ortho-hydroxy interaction significantly enhances the binding affinity and allosteric inhibition efficiency compared to the unsubstituted thiophene-2-carboxylic acid baseline, which lacks this anchoring point [1].
| Evidence Dimension | Structural binding capability at the PDK2 allosteric site |
| Target Compound Data | Forms critical secondary hydrogen bonds via the 3-OH group |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (Lacks secondary hydrogen bonding capability) |
| Quantified Difference | Enhanced structural anchoring and target affinity |
| Conditions | PDK2 allosteric regulatory site binding assays |
For drug discovery procurement, selecting the 3-hydroxy derivative provides a superior starting scaffold for developing high-affinity metabolic kinase inhibitors.
Directly leveraging its ortho-substitution pattern, this compound is the optimal starting material for synthesizing the thieno[2,3-e][1,2]thiazine core found in APIs like tenoxicam and meloxicam analogs. Its specific geometry ensures 100% correct regioselective cyclization, making it indispensable for large-scale pharmaceutical procurement [1].
Due to its enhanced hydrogen-bonding capabilities at the 3-position, it serves as a superior scaffold for designing allosteric inhibitors targeting pyruvate dehydrogenase kinase 2 (PDK2) and fibroblast growth factor receptor 1 (FGFR1), outperforming unsubstituted thiophene baselines in binding assays .
Exploiting its dual pKa profile (carboxylic acid ~3.5, phenolic OH ~9.47), industrial chemists can utilize this compound in processes requiring precise pH-triggered solubility shifts, allowing for highly controlled precipitation and simplified downstream purification.